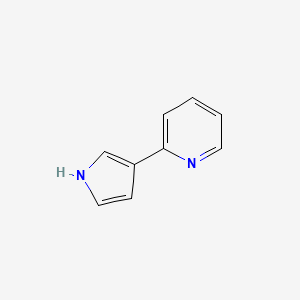

2-(1H-pyrrol-3-yl)pyridine

Vue d'ensemble

Description

2-(1H-pyrrol-3-yl)pyridine is a heterocyclic compound that features both a pyrrole and a pyridine ring

Mécanisme D'action

Target of Action

The primary targets of 2-(1H-pyrrol-3-yl)pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby inhibiting the signaling pathways .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-3-yl)pyridine typically involves the condensation of pyrrole and pyridine derivatives. One common method is the reaction of 3-pyridylboronic acid with 1H-pyrrole-3-carbaldehyde under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(1H-pyrrol-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Pyridine-3-carboxylic acid derivatives.

Reduction: Reduced pyrrole-pyridine derivatives.

Substitution: Halogenated or nitro-substituted pyrrole-pyridine compounds.

Applications De Recherche Scientifique

2-(1H-pyrrol-3-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Comparaison Avec Des Composés Similaires

Pyrrole: A five-membered nitrogen-containing heterocycle.

Pyridine: A six-membered nitrogen-containing heterocycle.

Nicotyrine: A compound containing both pyrrole and pyridine rings, similar to 2-(1H-pyrrol-3-yl)pyridine.

Uniqueness: this compound is unique due to the specific positioning of the pyrrole and pyridine rings, which can influence its reactivity and interaction with biological targets.

Activité Biologique

2-(1H-pyrrol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various research findings and case studies.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Some studies report activity against various bacterial strains, including Staphylococcus aureus and Candida albicans, suggesting potential use in treating infections . The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.8 to 100 µg/mL, demonstrating their efficacy against pathogens.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5f | Staphylococcus aureus | 0.8 |

| 5k | Candida albicans | 62.5 |

Anticancer Activity

The anticancer properties of this compound derivatives have been explored in various studies. For example, a synthesized compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells . The structure-activity relationship (SAR) studies reveal that specific substitutions on the pyridine ring enhance anticancer activity.

| Compound | Cancer Cell Line | Cytotoxicity (IC50 µM) |

|---|---|---|

| 18 | Ovarian | Moderate |

| 18 | Breast | Limited |

Enzyme Inhibition

Several derivatives of this compound have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways. Notably, some compounds demonstrated potent inhibition of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are critical targets in antibiotic development . The IC50 values for these inhibitors were found to be less than 1 nM for some compounds, indicating high potency.

| Enzyme | Compound | IC50 (nM) |

|---|---|---|

| Dihydrofolate Reductase | 5d | <1 |

| Enoyl ACP Reductase | 5n | <1 |

Case Study: Antimicrobial Efficacy

In a study conducted by Wojcicka et al., derivatives of pyrrolo[3,4-c]pyridine were synthesized and tested for their antimicrobial properties. Among them, compound 17a showed significant activity against Staphylococcus aureus, highlighting the potential of these derivatives in developing new antimicrobial agents .

Case Study: Anticancer Properties

Kalai et al. synthesized a novel pyrrolo[3,4-c]pyridine derivative that was evaluated for its cytotoxic effects on ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells with minimal effects on healthy cells, suggesting a promising therapeutic index for further development .

Propriétés

IUPAC Name |

2-(1H-pyrrol-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-7,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBQNMCKZCSBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CNC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261674 | |

| Record name | 1,2-Dihydro-2-(3H-pyrrol-3-ylidene)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79561-00-5, 79560-99-9 | |

| Record name | 1,2-Dihydro-2-(3H-pyrrol-3-ylidene)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.